6-(propylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . Synthetic versatility of pyrimidine allows generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, dervatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .Molecular Structure Analysis
Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The widespread therapeutic applications of pyrimidine may be accounted for its presence in the structure of DNA and RNA .Chemical Reactions Analysis
Pyrimidines exhibit potent anti-inflammatory effects . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical and Chemical Properties Analysis
Pyrimidines are aromatic heterocyclic compounds . They are part of many natural and synthetic compounds and display a range of pharmacological effects .Scientific Research Applications
Synthesis and Antitumor Evaluation
One study delves into the synthesis and evaluation of 7-deazapurine (pyrrolo[2,3-d]pyrimidine) nucleosides structurally related to sulfenosine, sulfinosine, and sulfonosine. These compounds were prepared and tested for their antileukemic activity in mice. Although none exhibited biologically significant activity, structural modifications in the base and carbohydrate moieties influenced antileukemic activity to a degree. This suggests potential pathways for the development of compounds with improved antitumor activities (Ramasamy et al., 1990).
Design and Synthesis of Antifolates
Another research effort involved designing and synthesizing classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. The study underscores the significance of the pyrrolo[2,3-d]pyrimidine scaffold in developing DHFR inhibitors with potential antitumor properties (Gangjee et al., 2007).
Modification for Biological Relevance
A general approach to access 4-substituted 6-arylpyrrolo[2,3-d]pyrimidine (6-substituted 8-aryl-7-deazapurine derivatives) was developed, showcasing the versatility of pyrrolo[2,3-d]pyrimidines in synthesizing biologically relevant compounds through C–H borylation followed by cross-coupling or other transformations (Klečka et al., 2015).
Antifolate Inhibitors
Research on novel pyrrolo[2,3-d]pyrimidine antifolates aimed at designing compounds with potent inhibitory effects against human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), indicating their potential as dual inhibitors for antitumor therapy. These studies highlight the therapeutic promise of pyrrolo[2,3-d]pyrimidines in cancer treatment (Gangjee et al., 2005).
Antimicrobial Applications
A study on the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups demonstrated that certain derivatives exhibit activity surpassing that of reference drugs. This underscores the potential of pyrrolo[2,3-d]pyrimidine derivatives in antimicrobial therapy (Alsaedi et al., 2019).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
They are major energy carriers, subunits of nucleic acids, and precursors for the synthesis of nucleotide cofactors such as NAD and SAM .
Pharmacokinetics
The cytotoxic activities of some pyrazolo[3,4-d]pyrimidine analogs have been studied, and they showed superior activities against certain cell lines .
Result of Action
It is known that pyrimidine derivatives can exhibit potent anti-inflammatory effects .
Action Environment
The synthesis of pyrimidines can be influenced by various factors, including the choice of reagents and reaction conditions .
Future Directions
The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a key area of focus . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
6-propylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-2-3-15(13,14)12-5-8-4-10-7-11-9(8)6-12/h4,7H,2-3,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKKBLZGZWCLKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CC2=CN=CN=C2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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